N,N-dipropylbutane-1,4-diamine
Overview
Description
N,N-dipropylbutane-1,4-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups attached to a butane backbone
Scientific Research Applications
N,N-dipropylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amine oxidase enzymes.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dipropylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of butane-1,4-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Butane-1,4-diamine and propyl halides (e.g., propyl bromide or propyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The butane-1,4-diamine is dissolved in a suitable solvent (e.g., ethanol or methanol), and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the product is isolated by extraction and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dipropylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine groups to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the reagents used.
Mechanism of Action
The mechanism of action of N,N-dipropylbutane-1,4-diamine involves its interaction with specific molecular targets, such as amine oxidase enzymes. The compound can inhibit the activity of these enzymes, leading to changes in cellular processes and metabolic pathways. This inhibition is due to the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylbutane-1,4-diamine
- N,N-diethylbutane-1,4-diamine
- N,N-dipropylpentane-1,5-diamine
Uniqueness
N,N-dipropylbutane-1,4-diamine is unique due to its specific alkyl chain length and the positioning of the amine groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N',N'-dipropylbutane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDVKMPSACNWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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